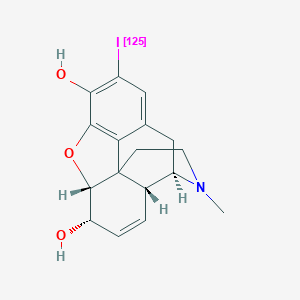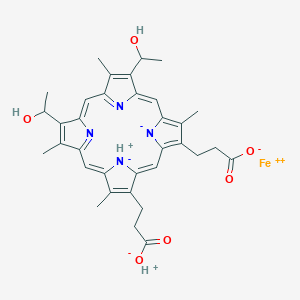
1-(4-Fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione
概要
説明
シス-アネトールは、芳香族化合物アリルベンゼンの誘導体である有機化合物です。アネトールの異性体の一つであり、もう一つはトランス-アネトールです。シス-アネトールは、アニスの実、フェンネル、スターアニスなどのさまざまな植物のエッセンシャルオイルに含まれています。 甘いリコリスのような香りが特徴で、香料およびフレーバー業界で使用されています .
2. 製法
合成経路と反応条件: シス-アネトールは、トランス-アネトールの異性化によって合成できます。このプロセスは、紫外線照射または酸性条件で誘発できます。 例えば、トランス-アネトールは、脱アルミ処理されたHYゼオライトなどの微孔性固体酸を用いてシス-アネトールに変換できます .
工業的製法: シス-アネトールの工業的生産は、通常、アニスの実やフェンネルなどの植物からエッセンシャルオイルを蒸留することによって行われます。次に、エッセンシャルオイルを冷却、結晶化、再結晶化プロセスにかけて、シス-アネトールを単離します。 別の方法として、p-メトキシフェニルクロトン酸を高温度(220–240°C)で加熱してシス-アネトールを生成する方法があります .
3. 化学反応解析
反応の種類: シス-アネトールは、次のようなさまざまな化学反応を起こします。
酸化: シス-アネトールは、クロム酸などの酸化剤を用いてアニサルデヒドに酸化できます。
還元: シス-アネトールの水素化は、1-メトキシ-4-プロピルベンゼンに変換します。
置換: シス-アネトールの芳香環で求電子置換反応が起こりえます。
一般的な試薬と条件:
酸化: クロム酸は、酸化剤として一般的に使用されます。
還元: 炭素担持パラジウムなどの触媒の存在下での水素ガス。
置換: 酸性条件下でのハロゲンやニトロ基などの求電子試薬。
主な生成物:
酸化: アニサルデヒド。
還元: 1-メトキシ-4-プロピルベンゼン。
準備方法
Synthetic Routes and Reaction Conditions: cis-Anethol can be synthesized through the isomerization of trans-anethole. This process can be induced by exposure to UV radiation or acidic conditions. For example, trans-anethole can be converted to cis-anethol using microporous solid acids such as dealuminated HY zeolites .
Industrial Production Methods: Industrial production of cis-anethol often involves the distillation of essential oils from plants like anise and fennel. The essential oil is then subjected to cooling, crystallizing, and recrystallizing processes to isolate cis-anethol. Another method involves heating p-methoxyphenyl crotonic acid at high temperatures (220–240°C) to produce cis-anethol .
化学反応の分析
Types of Reactions: cis-Anethol undergoes various chemical reactions, including:
Oxidation: cis-Anethol can be oxidized to anisaldehyde using oxidizing agents such as chromic acid.
Reduction: Hydrogenation of cis-anethol converts it into 1-methoxy-4-propylbenzene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of cis-anethol.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Anisaldehyde.
Reduction: 1-Methoxy-4-propylbenzene.
Substitution: Various substituted anethole derivatives depending on the electrophile used.
科学的研究の応用
シス-アネトールは、幅広い科学研究における応用があります。
化学: 他の芳香族化合物の合成における前駆体として使用されます。
生物学: 抗菌活性や抗酸化活性など、潜在的な生物活性について研究されています。
医学: 抗炎症作用や抗癌作用など、潜在的な治療効果について調査されています。
作用機序
シス-アネトールの作用機序は、さまざまな分子標的や経路との相互作用を伴います。NF-kBやTNF-αシグナル伝達経路など、いくつかの細胞シグナル伝達経路を調節することが示されています。これらの経路は、炎症や免疫応答に関与しています。 シス-アネトールは、イオンチャネルや酵素とも相互作用し、その生物学的効果に貢献しています .
類似化合物との比較
シス-アネトールは、次のような他のフェニルプロパノイド化合物に似ています。
トランス-アネトール: アネトールのトランス異性体で、自然界ではより多く存在し、香料やフレーバーとして同様の用途があります。
エストラゴール: タラゴンやバジルに含まれるアネトールの別の異性体で、アニスの風味を彷彿とさせます。
アニソール: ベンゼン環にメトキシ基が結合した、より単純な芳香族エーテル。
独自性: シス-アネトールは、その特異的な異性体形式により、トランス体と比較して、異なる化学的および感覚的特性を示す点が特徴です。 その独特の香りや潜在的な生物活性は、さまざまな用途において価値のあるものです .
特性
IUPAC Name |
1-(4-fluorophenyl)-2-pyridin-4-ylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO2/c14-11-3-1-9(2-4-11)12(16)13(17)10-5-7-15-8-6-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXKRICWMZJIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)C2=CC=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472893 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-41-0 | |
| Record name | 1-(4-Fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)












